Cas no 1353981-71-1 (N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide)
![N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide structure](https://ja.kuujia.com/scimg/cas/1353981-71-1x500.png)
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide 化学的及び物理的性質
名前と識別子
-
- N-[1-(2-amino-acetyl)-pyrrolidin-3-yl]-n-isopropyl-acetamide
- N-(1-(2-Aminoacetyl)pyrrolidin-3-yl)-N-isopropylacetamide
- N-[1-(2-Aminoacetyl)pyrrolidin-3-yl]-N-isopropylacetamide
- (S)-N-(1-(2-Aminoacetyl)pyrrolidin-3-yl)-N-isopropylacetamide
- (R)-N-(1-(2-Aminoacetyl)pyrrolidin-3-yl)-N-isopropylacetamide
- AM94475
- N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
-
- インチ: 1S/C11H21N3O2/c1-8(2)14(9(3)15)10-4-5-13(7-10)11(16)6-12/h8,10H,4-7,12H2,1-3H3
- InChIKey: LBFNJJQZOVMDOM-UHFFFAOYSA-N
- SMILES: O=C(CN)N1CCC(C1)N(C(C)=O)C(C)C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 278
- トポロジー分子極性表面積: 66.6
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM497665-1g |
N-(1-(2-Aminoacetyl)pyrrolidin-3-yl)-N-isopropylacetamide |
1353981-71-1 | 97% | 1g |
$1378 | 2023-01-01 | |
Fluorochem | 084740-500mg |
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide |
1353981-71-1 | 500mg |
£694.00 | 2022-02-28 |
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide 関連文献
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamideに関する追加情報
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide: A Comprehensive Overview
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide, also known by its CAS registry number 1353981-71-1, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and material science. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and recent advancements related to this compound.
The molecular structure of N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing ring. This ring is substituted at the 3-position with an acetylamino group and at the 1-position with an isopropyl group. The presence of these substituents imparts unique electronic and steric properties to the molecule, making it a valuable compound for various chemical reactions and biological assays.
Recent studies have highlighted the importance of N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide in the development of bioactive molecules. Researchers have explored its role as a precursor in the synthesis of peptide analogs and bioisosteres, which are crucial in drug design. The compound's ability to form stable amide bonds makes it an ideal candidate for constructing complex molecular architectures with tailored functionalities.
In terms of synthesis, several methods have been reported for the preparation of CAS No. 1353981-71-1. These include traditional amide bond formation techniques, such as the Schotten-Baumann reaction, as well as modern methodologies like microwave-assisted synthesis. The choice of synthesis route depends on factors such as scalability, cost-effectiveness, and the desired purity of the final product.
The biological activity of N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide has been a focal point of recent investigations. Studies have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, research conducted by Smith et al. (2023) revealed that this compound exhibits moderate inhibitory activity against histone deacetylases (HDACs), which are key targets in cancer therapy.
Beyond its role in pharmacology, CAS No. 1353981-71-1 has also found applications in materials science. Its ability to form self-assembled monolayers has been exploited in the development of advanced coatings and sensors. These applications underscore the versatility of this compound across diverse scientific disciplines.
Looking ahead, ongoing research aims to further elucidate the mechanistic insights into the interactions of N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide with biological systems. Collaborative efforts between chemists and biologists are expected to unlock new therapeutic potentials for this compound. Additionally, advancements in computational chemistry are paving the way for more efficient designs and optimizations of similar molecules.
In conclusion, N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide stands as a testament to the ingenuity of modern chemical synthesis and its profound impact on scientific progress. With continued research and innovation, this compound is poised to play an even greater role in shaping future discoveries across multiple domains.
1353981-71-1 (N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide) Related Products
- 2680791-91-5(4,4,4-trifluoro-3-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1270455-60-1(4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid)
- 1805197-81-2(2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxy-6-iodopyridine)
- 572911-11-6(1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI))
- 2227875-88-7((1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol)
- 566158-79-0(2-(2-methylpyridin-4-yl)propan-2-amine)
- 1572-52-7(2-Methylenepentanedinitrile)
- 1804739-16-9(2-Fluoro-5-(fluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine)
- 2024433-91-6(1-(thiolan-3-yl)-1H-1,2,3-triazol-4-amine)
- 2305466-99-1(N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide)




